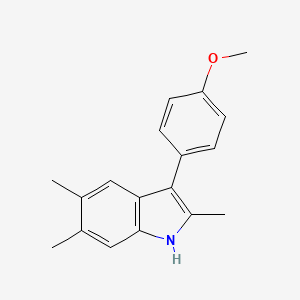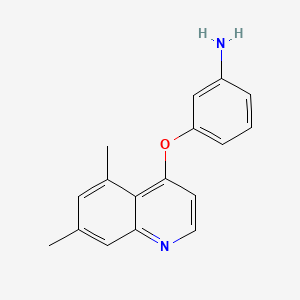
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a naphthalen-2-ol moiety linked to a 3-methylpyridin-2-yl group through an imino bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol typically involves the condensation reaction between 3-methylpyridin-2-amine and naphthalen-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: It has shown antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of drugs targeting microbial infections.
Industry: Its antioxidant properties make it useful in materials science for developing protective coatings and additives.
作用机制
The mechanism by which 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol exerts its effects is primarily through its interaction with biological molecules. The imine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Molecular docking studies have shown that the compound can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol: Another Schiff base with similar structural features but different substituents.
1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is unique due to its specific combination of a naphthalen-2-ol moiety and a 3-methylpyridin-2-yl group
属性
CAS 编号 |
72366-42-8 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
1-[(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3 |
InChI 键 |
KVJQPVPRIHFWLW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
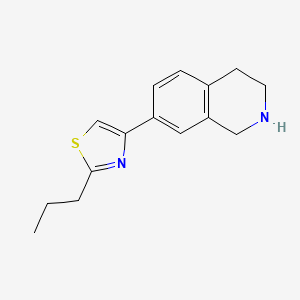

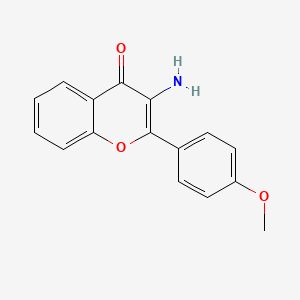
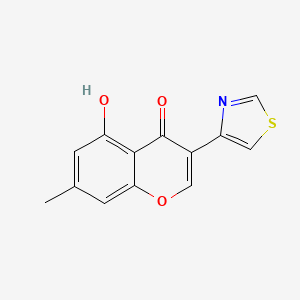
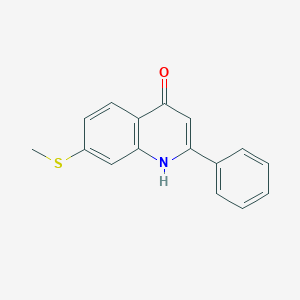
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
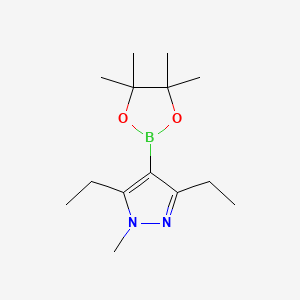
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)
